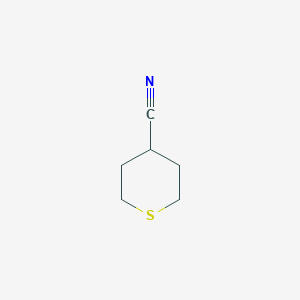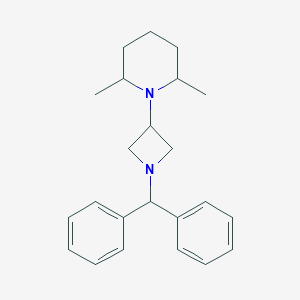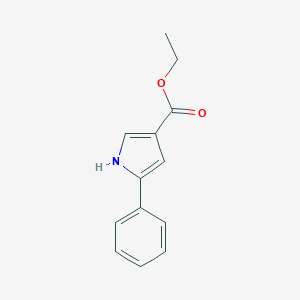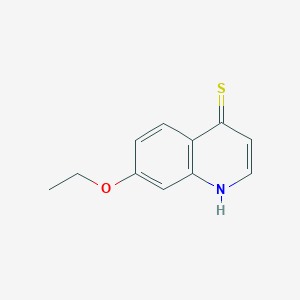
7-Ethoxyquinoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxyquinoline-4(1H)-thione (EQT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. EQT is a sulfur-containing quinoline derivative that exhibits unique chemical and biological properties, making it an attractive target for research and development.
Mécanisme D'action
The mechanism of action of 7-Ethoxyquinoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 7-Ethoxyquinoline-4(1H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, a protein involved in signal transduction pathways.
Biochemical and Physiological Effects:
7-Ethoxyquinoline-4(1H)-thione has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 7-Ethoxyquinoline-4(1H)-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, 7-Ethoxyquinoline-4(1H)-thione has been reported to modulate immune responses by activating T cells and enhancing cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethoxyquinoline-4(1H)-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, 7-Ethoxyquinoline-4(1H)-thione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of 7-Ethoxyquinoline-4(1H)-thione in experimental systems.
Orientations Futures
Several future directions for 7-Ethoxyquinoline-4(1H)-thione research can be identified, including the development of novel 7-Ethoxyquinoline-4(1H)-thione derivatives with improved biological activities and the investigation of the mechanism of action of 7-Ethoxyquinoline-4(1H)-thione in various cellular processes. Additionally, 7-Ethoxyquinoline-4(1H)-thione can be explored for its potential applications in material science, including the synthesis of novel polymers and materials with unique properties. Overall, 7-Ethoxyquinoline-4(1H)-thione represents a promising target for research and development in various fields, and further studies are warranted to fully explore its potential applications.
Applications De Recherche Scientifique
7-Ethoxyquinoline-4(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. 7-Ethoxyquinoline-4(1H)-thione has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, two common fungal pathogens.
Propriétés
Numéro CAS |
178984-15-1 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
7-ethoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14) |
Clé InChI |
GDQUCFPNNYQZQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
Synonymes |
4(1H)-Quinolinethione,7-ethoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)


![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
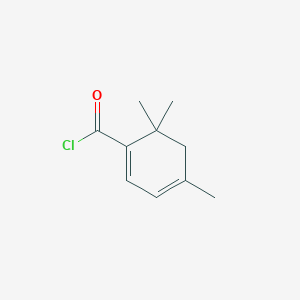
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
